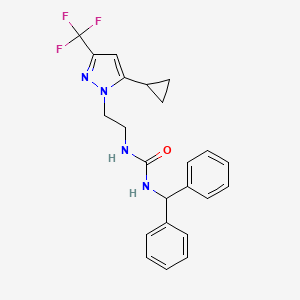

1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Description

The compound 1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea features a urea core linked to a benzhydryl (diphenylmethyl) group and a pyrazole-containing ethyl chain. Key structural elements include:

- Urea moiety: A polar pharmacophore known for hydrogen-bonding interactions, critical for target binding .

- Benzhydryl group: A bulky lipophilic substituent that enhances membrane permeability and modulates pharmacokinetics .

- Pyrazole ring: Substituted with a cyclopropyl group (position 5) and a trifluoromethyl group (position 3), which improve metabolic stability and electronic properties .

Properties

IUPAC Name |

1-benzhydryl-3-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N4O/c24-23(25,26)20-15-19(16-11-12-16)30(29-20)14-13-27-22(31)28-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,21H,11-14H2,(H2,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPRAXGYIHYKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Cyclopropyl group addition: This can be done through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, peracids.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Exploration as a drug candidate for various therapeutic targets.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Findings from Comparative Analysis

Lipophilicity and Steric Effects :

- The benzhydryl group in the target compound significantly increases lipophilicity (clogP ~5.2 estimated) compared to smaller substituents like ethyl (9a, clogP ~2.1) or methyl-pyrazole (MK13, clogP ~1.8). This enhances blood-brain barrier penetration but may reduce aqueous solubility .

- Bulky substituents (e.g., benzhydryl vs. trifluoromethyl-benzyl in A-425619) influence receptor selectivity. For example, A-425619’s benzyl group targets TRPV1, while the benzhydryl group may favor other GPCRs .

Metabolic Stability :

- The 5-cyclopropyl-3-trifluoromethyl-pyrazole moiety in the target compound and ’s amine analogue resists oxidative metabolism due to the electron-withdrawing CF₃ group and steric shielding by cyclopropyl .

- In contrast, phenyl-pyrazole derivatives (e.g., 9a) are prone to CYP450-mediated oxidation at the phenyl ring .

Synthetic Accessibility :

- The ethyl-linked pyrazole in the target compound is synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid derivatives (e.g., compound 191 in ) .

- MK13’s dimethoxyphenyl group requires regioselective protection/deprotection steps, increasing synthetic complexity .

Research Implications and Challenges

- Biological Activity : While A-425619 and MK13 are validated in TRPV1 and kinase inhibition studies, respectively, the target compound’s benzhydryl group suggests unexplored targets in oncology or CNS disorders.

- Optimization Trade-offs : Balancing the benzhydryl group’s lipophilicity with polar pyrazole/urea motifs is critical for improving bioavailability.

Biological Activity

1-benzhydryl-3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, with CAS Number 1797225-12-7, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H23F3N4O

- Molecular Weight : 428.459 g/mol

- IUPAC Name : 1-benzhydryl-3-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea

- InChI Key : XQPRAXGYIHYKGO-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing signaling pathways.

- Antioxidant Activity : The presence of the trifluoromethyl group may enhance antioxidant properties, offering protection against oxidative stress.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidines have been reported to possess anticancer potential through selective inhibition of protein kinases and other cancer-related enzymes .

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound may also exhibit similar effects. Studies on other urea derivatives indicate that they can possess antibacterial and antifungal activities by disrupting microbial cellular processes .

Research Findings and Case Studies

Q & A

Q. Optimization Strategies :

- Catalyst selection : Use palladium catalysts for cross-coupling steps to enhance regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature control : Maintain low temperatures (0–5°C) during cyclopropanation to minimize side reactions.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high purity.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzhydryl Intermediate | Benzhydryl chloride, K₂CO₃, DMF, 80°C | 75 | 95 |

| Pyrazole Cyclopropanation | Diazomethane, CH₂Cl₂, 0°C | 60 | 90 |

| Urea Coupling | EDC/HOBt, DMF, rt | 85 | 98 |

What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Answer:

Key Techniques :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of pyrazole and benzhydryl groups. For example, trifluoromethyl (-CF₃) shows a singlet at ~120 ppm in ¹³C NMR .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazole-ethyl-urea backbone.

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 500.2152).

- X-ray Diffraction (XRD) : Resolve crystal structure; urea carbonyl groups exhibit planar geometry with hydrogen-bonding networks .

Q. Interpretation Challenges :

- Dynamic rotational barriers : The benzhydryl group may cause splitting in NMR due to restricted rotation. Use variable-temperature NMR to confirm .

How can computational methods like DFT or MD simulations aid in understanding this compound’s reactivity or target binding?

Answer:

Applications :

- Density Functional Theory (DFT) : Predict regioselectivity in cyclopropanation or urea bond formation. Calculate activation energies to optimize reaction pathways .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) by modeling interactions between the trifluoromethyl group and hydrophobic pockets.

Q. Case Study :

- Reaction Path Search : ICReDD’s quantum chemical calculations identified optimal conditions for pyrazole functionalization, reducing trial-and-error experimentation .

What strategies are recommended for structure-activity relationship (SAR) studies to improve this compound’s bioactivity?

Answer:

Methodology :

Core Modifications :

- Replace cyclopropyl with spirocyclic groups to enhance metabolic stability.

- Substitute trifluoromethyl with sulfonamide to alter hydrophobicity .

Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) to pyrazole to modulate electronic effects.

Q. Data Analysis :

- Use 3D-QSAR models to correlate substituent positions with activity. For example, pyrazole C5 substituents significantly impact carbonic anhydrase inhibition .

How can researchers resolve contradictions in biological activity data across studies?

Answer:

Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Compound Purity : Trace solvents (e.g., DMSO) may interfere; validate purity via HPLC (>98%).

Q. Resolution Strategies :

Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and fluorescence polarization .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies .

What experimental design principles minimize resource use while maximizing data reliability?

Answer:

Methods :

- Factorial Design : Screen variables (e.g., temperature, solvent, catalyst) in a 2³ factorial matrix to identify critical factors .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., time, pH) using central composite design.

Example :

A study reduced synthesis steps from 8 to 5 by prioritizing high-impact variables (catalyst loading, solvent polarity) via Plackett-Burman design .

How does the trifluoromethyl group influence this compound’s physicochemical properties?

Answer:

Effects :

- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : Resists oxidation by cytochrome P450 enzymes (confirmed via microsomal incubation) .

- Electron-Withdrawing Impact : Lowers pKa of adjacent NH groups by 0.5 units, affecting hydrogen-bonding capacity .

What are the best practices for scaling up synthesis from milligram to gram scale?

Answer:

Scale-Up Considerations :

- Continuous Flow Chemistry : Minimize exothermic risks during cyclopropanation using microreactors .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor urea bond formation in real time .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.